molecular formula C15H23N3O2 B1284457 Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate CAS No. 946386-15-8

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1284457
CAS No.: 946386-15-8
M. Wt: 277.36 g/mol
InChI Key: GNWIFHWFRFAMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Scientific Research Applications

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-methylpyridine with piperazine, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyridine ring.

    Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the piperazine or pyridine rings.

    Reduction: Reduced forms of the pyridine ring or other functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the 3-methylpyridine moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-6-5-7-16-13(12)17-8-10-18(11-9-17)14(19)20-15(2,3)4/h5-7H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWIFHWFRFAMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.